molecular formula C14H11N3O3 B2856847 2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile CAS No. 85020-89-9

2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile

Cat. No. B2856847
CAS RN: 85020-89-9
M. Wt: 269.26
InChI Key: OLNZLNSNBDIURN-UHFFFAOYSA-N
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Description

The compound “2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile” is a chemical compound with the molecular formula C14H11N3O3 . It is a derivative of benzonitrile, which is a type of aromatic organic compound .

Scientific Research Applications

Synthesis Applications

  • The synthesis of Gefitinib, an important anticancer drug, involves the use of compounds similar to 2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile, demonstrating the utility of such compounds in pharmaceutical synthesis (Bo Jin et al., 2005).

Corrosion Inhibition

  • 2-Aminobenzene-1,3-dicarbonitriles derivatives, structurally related to 2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile, have been investigated for their corrosion inhibition properties on mild steel in acidic environments, showcasing their potential in materials science and engineering applications (C. Verma et al., 2015).

Photophysical Characterization

  • Organotin compounds derived from Schiff bases, including those related to 2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile, have been synthesized and characterized for their application in organic light-emitting diodes (OLEDs), highlighting the compound's relevance in the development of electronic and photonic materials (M. C. García-López et al., 2014).

Organic Electronics

  • The synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron-donating groups, including derivatives of 2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile, showcases the compound's utility in creating organic electronic materials (A. Bridges & Hairong Zhou, 1997).

properties

IUPAC Name

2-(4-methoxyanilino)-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-13-5-2-11(3-6-13)16-14-7-4-12(17(18)19)8-10(14)9-15/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNZLNSNBDIURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile

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